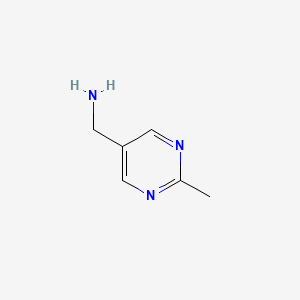

(2-Methylpyrimidin-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRGKUTZSTXSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612087 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-46-2 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Methylpyrimidin-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyrimidin-5-yl)methanamine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, including its structure and physicochemical characteristics. While experimental data for this specific molecule is limited in publicly available literature, this document compiles available computed data and provides detailed, generalized experimental protocols for its synthesis and characterization based on established methods for structurally related compounds. Furthermore, a plausible signaling pathway that could be modulated by this class of compounds is presented, offering a starting point for biological evaluation. This guide is intended to serve as a valuable resource for researchers investigating this compound and its analogs for potential therapeutic applications.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14273-46-2 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(C=N1)CN | [1] |

| InChI Key | OYRGKUTZSTXSQS-UHFFFAOYSA-N | [1] |

| XLogP3 | -0.5 | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: The physicochemical properties listed above are computationally generated and should be confirmed through experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, based on the synthesis of the closely related and industrially significant compound 4-amino-5-aminomethyl-2-methylpyrimidine (also known as Grewe diamine), a plausible and detailed synthetic route can be proposed.[2][3][4] The following protocols are generalized and may require optimization for the specific target molecule.

Proposed Synthesis Protocol: Reduction of 2-Methylpyrimidine-5-carbonitrile

A common and effective method for the synthesis of aminomethylpyrimidines is the reduction of the corresponding pyrimidine-5-carbonitrile.

Reaction Scheme:

Materials and Reagents:

-

2-Methylpyrimidine-5-carbonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, Sodium borohydride with a catalyst)

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), Methanol for catalytic hydrogenation)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methylpyrimidine-5-carbonitrile (1.0 equivalent) in the appropriate anhydrous solvent.

-

Reduction:

-

Using LiAlH₄: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent to the suspension of the nitrile at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Using Catalytic Hydrogenation: In a hydrogenation vessel, dissolve 2-Methylpyrimidine-5-carbonitrile in a suitable solvent like methanol. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating until the reaction is complete.

-

-

Work-up:

-

For LiAlH₄ reduction: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

-

Extraction: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in water, basify with NaOH to a pH > 10, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The expected spectrum would show a singlet for the methyl group protons, signals for the pyrimidine ring protons, and a signal for the aminomethyl (-CH₂NH₂) protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in the same solvent will show distinct signals for the methyl carbon, the pyrimidine ring carbons, and the aminomethyl carbon.

2.2.2. Infrared (IR) Spectroscopy

Acquire the IR spectrum of the purified compound (as a thin film or KBr pellet). Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the methyl and methylene groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

2.2.3. Mass Spectrometry (MS)

Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the calculated molecular weight.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, the pyrimidine core is a well-established pharmacophore in a multitude of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[5][6][7] Derivatives of 5-aminomethyl-2-methylpyrimidine are known to be key intermediates in the biosynthesis of Thiamine (Vitamin B1).[2][8]

Given the structural similarities to other biologically active pyrimidines, it is plausible that this compound and its derivatives could interact with various cellular signaling pathways. One such pathway that is frequently modulated by small molecule inhibitors with a pyrimidine scaffold is the PI3K/Akt/mTOR signaling pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.

Below is a generalized representation of the PI3K/Akt/mTOR pathway, illustrating potential points of inhibition by a hypothetical pyrimidine-based inhibitor.

Caption: A generalized diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based inhibitors.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This technical guide has summarized the available chemical information and provided a predictive framework for its synthesis and characterization based on established chemical literature for analogous compounds. The exploration of its biological activities, potentially through screening against kinase panels or in cell-based assays targeting pathways like PI3K/Akt/mTOR, could unveil novel therapeutic opportunities. The experimental validation of the computed properties and the optimization of the proposed synthetic routes are critical next steps for any research program focused on this molecule.

References

- 1. This compound | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

An In-depth Technical Guide to the Synthesis of (2-Methylpyrimidin-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Methylpyrimidin-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of this pyrimidine derivative can be approached through two principal strategies: the reduction of a nitrile intermediate and the nucleophilic substitution of a halide precursor. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathways to aid researchers in the efficient preparation of this target compound.

Route 1: Reduction of 2-Methylpyrimidine-5-carbonitrile

This route is a common and effective method for the synthesis of this compound. The key intermediate, 2-methylpyrimidine-5-carbonitrile, is first synthesized and then reduced to the desired primary amine.

Step 1: Synthesis of 2-Methylpyrimidine-5-carbonitrile

The synthesis of the nitrile intermediate can be achieved via a cyanation reaction of a halogenated pyrimidine precursor, typically 5-bromo-2-methylpyrimidine.

Experimental Protocol: Cyanation of 5-Bromo-2-methylpyrimidine

Aryl and heteroaryl nitriles can be obtained from the corresponding bromides using various cyanation methods. A common approach involves the use of a copper catalyst with a cyanide source. For instance, the cyanation of 5-bromopyrimidine has been reported using potassium ferrocyanide (K4[Fe(CN)6]) as a less toxic cyanide source in the presence of a copper(I) iodide catalyst and a ligand such as an amino-β-cyclodextrin.[1] The reaction is typically carried out in a solvent like DMF at elevated temperatures.[1]

Alternatively, palladium-catalyzed cyanation reactions are also widely used. These methods often employ a palladium catalyst, a cyanide source like zinc cyanide or potassium cyanide, and a suitable ligand.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Bromo-2-methylpyrimidine | CuI, K4[Fe(CN)6], Ligand, DMF, Heat | 2-Methylpyrimidine-5-carbonitrile | Moderate to High | [1] |

| 5-Bromo-2-methylpyrimidine | Pd catalyst, Zn(CN)2, Ligand, Solvent, Heat | 2-Methylpyrimidine-5-carbonitrile | Good to Excellent | N/A |

Step 2: Reduction of 2-Methylpyrimidine-5-carbonitrile to this compound

The reduction of the nitrile group can be accomplished through two primary methods: catalytic hydrogenation or chemical reduction with a hydride reagent.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. Raney Nickel is a common catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

A solution of 2-methylpyrimidine-5-carbonitrile in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines, is subjected to hydrogenation in the presence of a Raney Nickel catalyst. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Methylpyrimidine-5-carbonitrile | Raney Nickel | Ethanol, Ammonia | H2 pressure, Heat | This compound | High | N/A |

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines.[2][3]

Experimental Protocol: LiAlH4 Reduction

To a suspension of LiAlH4 in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), a solution of 2-methylpyrimidine-5-carbonitrile in the same solvent is added dropwise at a controlled temperature (often 0 °C).[4] The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete reduction.[4] A careful workup procedure is required to quench the excess LiAlH4 and hydrolyze the aluminum complexes to liberate the amine. A common workup involves the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.[4]

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Methylpyrimidine-5-carbonitrile | LiAlH4 | Dry THF or Diethyl Ether | 0 °C to RT/Reflux | This compound | Good to High | [4][5][6] |

Route 2: Gabriel Synthesis from 5-(Bromomethyl)-2-methylpyrimidine

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[7][8][9]

Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyrimidine

The starting material for the Gabriel synthesis is 5-(bromomethyl)-2-methylpyrimidine. This can be prepared from the corresponding hydroxymethyl derivative, 2-methyl-5-(hydroxymethyl)pyrimidine. The synthesis of this alcohol can be achieved by the reduction of a corresponding carboxylic acid or ester. For instance, the reduction of 6-bromonicotinic acid to (6-bromopyridin-3-yl)methanol has been reported using a borane-THF complex.[10] A similar strategy could be applied to a 2-methylpyrimidine-5-carboxylic acid derivative.

Once 2-methyl-5-(hydroxymethyl)pyrimidine is obtained, the hydroxyl group can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Methyl-5-(hydroxymethyl)pyrimidine | PBr3 or HBr, Solvent | 5-(Bromomethyl)-2-methylpyrimidine | N/A | N/A |

Step 2: Gabriel Synthesis of this compound

The Gabriel synthesis involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[7][11][12]

Experimental Protocol: Gabriel Synthesis

Potassium phthalimide is reacted with 5-(bromomethyl)-2-methylpyrimidine in a polar aprotic solvent like dimethylformamide (DMF). The resulting N-((2-methylpyrimidin-5-yl)methyl)phthalimide is then cleaved, typically by reaction with hydrazine hydrate in a protic solvent like ethanol, to yield the desired this compound and phthalhydrazide as a byproduct.[7]

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-(Bromomethyl)-2-methylpyrimidine | 1. Potassium phthalimide, DMF 2. Hydrazine hydrate, Ethanol | This compound | Good | [7][9] |

Synthetic Pathways and Workflows

Caption: Overview of the two primary synthetic routes to this compound.

Caption: Detailed workflow for the synthesis of this compound via Route 1.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. jk-sci.com [jk-sci.com]

Technical Whitepaper: (2-Methylpyrimidin-5-yl)methanamine (CAS 14273-46-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyrimidin-5-yl)methanamine, CAS number 14273-46-2, is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential synthesis methodologies, and prospective, though not yet fully elucidated, biological significance based on the activities of structurally related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic amine with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1] A summary of its key computed physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 5-Aminomethyl-2-methylpyrimidine | --INVALID-LINK-- |

| CAS Number | 14273-46-2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 51.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis can be envisioned starting from 2-methyl-5-cyanopyrimidine. The first step would involve the reduction of the nitrile group to an amine.

Experimental Protocol: Reduction of 2-Methyl-5-cyanopyrimidine

Materials:

-

2-Methyl-5-cyanopyrimidine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-methyl-5-cyanopyrimidine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 1M HCl.

-

Basify the aqueous layer with concentrated NaOH to a pH > 12 and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are limited in the public domain. However, the pyrimidine core is a cornerstone of numerous biologically active compounds.[2][3][4][5][6] The structure-activity relationships of various 2,5-disubstituted pyrimidines suggest that this compound could be a valuable scaffold for developing agents with a range of therapeutic applications.

Inferred Biological Activities from Analogs

-

Anticancer Activity: Many pyrimidine derivatives are known to exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[2][5] For instance, certain substituted pyrimidines act as kinase inhibitors, disrupting signal transduction pathways essential for tumor growth.

-

Antibacterial and Antifungal Activity: The pyrimidine nucleus is a key component of several antimicrobial agents.[2][6] These compounds often function by inhibiting essential metabolic pathways in microorganisms.

-

Anti-inflammatory Activity: Some pyrimidine derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2]

Hypothetical Drug Discovery Workflow

The exploration of this compound in a drug discovery program would likely follow a structured workflow.

Potential Signaling Pathway Interactions

Given the prevalence of pyrimidine-based kinase inhibitors, it is plausible that derivatives of this compound could interact with various kinase signaling pathways implicated in diseases such as cancer. A generalized representation of a kinase signaling pathway that could be targeted is shown below.

Conclusion

This compound (CAS 14273-46-2) represents a promising, yet underexplored, chemical entity. Its structural similarity to the core of many biologically active molecules suggests significant potential for its use in the development of novel therapeutics. This technical guide provides a starting point for researchers by summarizing its known properties, proposing a viable synthetic route based on established chemistry, and postulating potential biological activities based on the extensive literature on pyrimidine derivatives. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

- 1. This compound | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. wjarr.com [wjarr.com]

The Diverse Biological Activities of Pyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives represent a cornerstone in modern cancer chemotherapy, with several approved drugs and numerous candidates in clinical development.[3][4] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.

Mechanisms of Action

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][3] Overexpression or mutations of these kinases are common in many cancers, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors are often designed to compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[1][5]

Another significant mechanism is the inhibition of enzymes involved in nucleotide synthesis, such as thymidylate synthase. By blocking the synthesis of essential precursors for DNA replication, these pyrimidine analogs selectively target rapidly dividing cancer cells.[6] Some derivatives also exert their effects by intercalating into DNA or inhibiting topoisomerase IIα, leading to DNA damage and cell death.[7]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative (VIIa) | 57 different cell lines | 0.326 - 4.31 | [8] |

| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (11) | EGFRWT | 0.099 | [9] |

| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (11) | EGFRT790M | 0.123 | [9] |

| Thiouracil amide derivative (9) | Human breast cancer cells | 18 | [9] |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2) | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89 - 19.43 | [9] |

| Pyrimidine-tethered chalcone (B-4) | MCF-7 | 6.70 ± 1.02 | [10] |

| Pyrimidine-tethered chalcone (B-4) | A549 | 20.49 ± 2.7 | [10] |

| Pyrrolo[2,3-d]pyrimidine derivative (31r) | Ba/F3 EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S | <0.0005 | [11] |

| Pyrrolo[2,3-d]pyrimidine derivative (31r) | Ba/F3 EGFR L⁸⁵⁸R/T⁷⁹⁰M/C⁷⁹⁷S | <0.0005 | [11] |

| Indazol-pyrimidine derivative (4f) | MCF-7 | 1.629 | [12] |

| Indazol-pyrimidine derivative (4i) | MCF-7 | 1.841 | [12] |

| Indazol-pyrimidine derivative (4i) | A549 | 2.305 | [12] |

| Indazol-pyrimidine derivative (4i) | Caco2 | 4.990 | [12] |

| C-5-alkynyluracil derivative | HeLa | 3.0 | [13] |

| (4-Pyrazolyl)-2-aminopyrimidine (17) | CDK2 | 0.00029 | [14] |

| N²,N⁴-disubstituted pyrimidine-2,4-diamine (3g) | CDK2/cyclin A | 0.083 | [15] |

| N²,N⁴-disubstituted pyrimidine-2,4-diamine (3c) | CDK9/cyclin T1 | 0.065 | [15] |

| Pyrazolo[1,5-a]pyrimidine derivative (10b) | MCF-7 | 10.05 | [16] |

| Pyrazolo[1,5-a]pyrimidine derivative (10b) | HepG2 | 17.12 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 50 µL of 1X MTT working solution to each well and incubate for 4 hours under normal cell culture conditions.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.[1][5]

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[17]

Mechanisms of Action

The antimicrobial mechanisms of pyrimidine derivatives are varied. Some compounds are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, which is crucial for microbial DNA synthesis. Others may disrupt cell wall synthesis, interfere with protein synthesis, or damage the microbial cell membrane.[17]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrimidine derivatives against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC) of Pyrimidine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidine (5b, 5c, 5f, 6, 7, 14a) | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [17][18] |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (9d) | Candida albicans | 4-20 (µmol/L) | [19] |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (9d) | Ganoderma lucidum | 4-20 (µmol/L) | [19] |

| Pyrimidine derivative (S1) | S. aureus | 16.26 | [20] |

| Pyrimidine derivative (S7) | B. subtilis | 17.34 | [20] |

| Pyrimidine derivative (S7) | E. coli | 17.34 | [20] |

| Pyrimidine derivative (S7, S11) | A. niger | 17.34 | [20] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[2][21]

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.

-

Incubation: Incubate the plate under standardized conditions (e.g., 35°C for 16-18 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

-

Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jrasb.com [jrasb.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 13. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. asm.org [asm.org]

Discovery of Novel Pyrimidine Compounds: A Technical Guide for Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1] Its inherent ability to mimic endogenous nucleic acid components allows for interactions with a wide range of biological targets, making it a privileged structure in the design of novel therapeutics.[1][2] Recent research has yielded a plethora of innovative pyrimidine derivatives with significant potential in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the discovery of selected novel pyrimidine compounds, with a focus on their synthesis, biological evaluation, and the signaling pathways they modulate. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.

Key Areas of Discovery: Targeting Kinases in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they have emerged as major targets for anticancer drug discovery.[2][3] Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[2][3] This guide will focus on two promising classes of pyrimidine-based kinase modulators: aminopyrimidine derivatives as broad-spectrum anticancer agents and pyrimidine-5-carbonitrile derivatives as specific EGFR inhibitors.

Novel Aminopyrimidine Derivatives as Potent Anti-Proliferative Agents

Researchers have reported the discovery of a novel aminopyrimidine compound, RDS 3442, which has demonstrated significant anti-proliferative activity across various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon adenocarcinoma.[4][5] Further structure-activity relationship (SAR) studies have led to the synthesis of analogs with even greater potency.[4]

The anti-proliferative activity of RDS 3442 and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Compound | Cell Line (Histotype) | EC50 at 48h (µM) |

| RDS 3442 (1a) | U-87 MG (Glioblastoma) | 18.4 ± 1.5 |

| MDA-MB-231 (Breast) | 21.3 ± 1.8 | |

| HT-29 (Colon) | 25.1 ± 2.1 | |

| CAL27 (Oral Squamous Carcinoma) | 30.5 ± 2.5 | |

| Analog 2a | U-87 MG (Glioblastoma) | 5.4 ± 0.4 |

| MDA-MB-231 (Breast) | 4.2 ± 0.3 | |

| HT-29 (Colon) | 8.1 ± 0.6 | |

| CAL27 (Oral Squamous Carcinoma) | 7.9 ± 0.5 |

Data sourced from Madia et al. (2021).[4]

General Synthesis of Aminopyrimidine Derivatives (e.g., RDS 3442)

A general workflow for the synthesis and evaluation of these novel pyrimidine compounds is outlined below.

Synthesis of Intermediate 4a: A solution of 4-amino-2,6-dichloropyrimidine and the appropriate aniline in 2-methoxyethanol is refluxed for 15 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate.[4][5]

Synthesis of Final Aminopyrimidine (e.g., RDS 3442): The intermediate (e.g., 4a) is reacted with the desired amine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF). The reaction is carried out in a microwave reactor at 150 °C for 30 minutes. After cooling, the product is purified by column chromatography.[4][5]

In Vitro Anti-Proliferative Assay (MTT Assay):

-

Cell Seeding: Human cancer cell lines (e.g., U-87 MG, MDA-MB-231, HT-29, CAL27) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidine compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The EC50 values are calculated from the dose-response curves.

Pyrimidine-5-carbonitrile Derivatives as EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and inhibitors of its tyrosine kinase activity are used in the treatment of various cancers.[6][7] Novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors, with some compounds showing greater potency than the approved drug erlotinib against several cancer cell lines.[7]

The in vitro cytotoxic activity (IC50) of pyrimidine-5-carbonitrile derivatives was assessed against a panel of human cancer cell lines, and their inhibitory activity against wild-type (WT) and mutant EGFR was determined.

| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) |

| 11b | 3.37 | 3.04 | 4.14 | 2.40 | 0.09 | 4.03 |

| 12b | 4.11 | 3.98 | 5.23 | 3.15 | 0.15 | 5.11 |

| 15b | 5.21 | 4.87 | 6.11 | 4.98 | 0.21 | 6.24 |

| Erlotinib | 15.34 | 25.51 | 21.63 | 10.08 | 0.05 | >10 |

Data sourced from Nasser et al. (2020).[7][8]

General Synthesis of Pyrimidine-5-carbonitrile Derivatives: A mixture of an appropriate enaminonitrile, malononitrile, and an aldehyde is refluxed in ethanol in the presence of a catalytic amount of piperidine. The resulting solid is filtered, washed with ethanol, and recrystallized to yield the final product.[7]

In Vitro EGFR Kinase Inhibition Assay (HTRF): The inhibitory activity of the compounds against EGFR is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]

-

Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the EGFR enzyme, the biotinylated substrate peptide, and the test compound at various concentrations.

-

Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: The reaction is stopped, and the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) are added.

-

Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The IC50 values are determined from the inhibition curves.

The EGFR signaling pathway is a complex cascade that, upon activation by ligands like EGF, leads to downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and migration. The pyrimidine-5-carbonitrile derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of the EGFR tyrosine kinase domain and thereby inhibiting the downstream signaling cascade.[6]

Targeting the BMP2/SMAD1 Pathway for Bone Anabolism

Beyond oncology, novel pyrimidine derivatives are being explored for other therapeutic applications. One such area is in promoting bone formation. The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is critical for osteoblast differentiation and bone regeneration.

A novel pyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide , has been identified as a potent bone anabolic agent that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway.

Signaling Pathway

The canonical BMP2 signaling pathway is initiated by the binding of BMP2 to its type II receptor (BMPRII), which then recruits and phosphorylates a type I receptor (BMPRI). The activated BMPRI phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of osteogenic genes like RUNX2.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the versatility of pyrimidine derivatives in targeting diverse biological pathways, from inhibiting kinase activity in cancer to promoting bone anabolism. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this important class of compounds. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrimidine-based molecules holds immense promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 6. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents [usiena-air.unisi.it]

- 8. iris.uniroma1.it [iris.uniroma1.it]

An In-depth Technical Guide to (2-Methylpyrimidin-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyrimidin-5-yl)methanamine is a heterocyclic amine that holds potential as a building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Chemical Properties and Identification

This compound is a primary amine with the following key identifiers and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-(Aminomethyl)-2-methylpyrimidine | [1] |

| CAS Number | 14273-46-2 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| SMILES | CC1=NC=C(C=N1)CN | [1] |

| InChI Key | OYRGKUTZSTXSQS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| logP (calculated) | -0.5 | [1] |

Synthesis

The synthesis of this compound is not extensively detailed in peer-reviewed literature as a primary research focus. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of the nitrile precursor, 2-methyl-5-cyanopyrimidine, followed by its reduction to the target primary amine.

Synthesis of 2-Methyl-5-cyanopyrimidine (Precursor)

Several methods are reported for the synthesis of cyanopyrimidines. A common approach involves the conversion of a methylthiopyrimidine precursor.[2]

Experimental Protocol: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine [2]

This protocol describes a general method that can be adapted for the synthesis of 2-methyl-5-cyanopyrimidine, likely starting from a corresponding 2-methyl-5-substituted pyrimidine.

-

Step 1: Oxidation of 2-Methylthiopyrimidine.

-

Dissolve 2-methylthiopyrimidine (1.0 eq) in a suitable solvent such as acetic acid.

-

Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O).

-

Slowly add 30% hydrogen peroxide (H₂O₂) while maintaining the temperature between 50-60 °C.

-

Continue stirring at this temperature until the oxidation is complete, as monitored by TLC or HPLC.

-

-

Step 2: Cyanation.

-

Cool the reaction mixture to room temperature.

-

Add an organic solvent (e.g., dichloromethane).

-

Prepare a solution of sodium cyanide or potassium cyanide in water and add it to the reaction mixture.

-

Stir the biphasic mixture vigorously at room temperature until the cyanation is complete (monitored by TLC or HPLC).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyanopyrimidine.

-

Purify the product by recrystallization or column chromatography.

-

Reduction of 2-Methyl-5-cyanopyrimidine to this compound

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with catalysts like Raney Nickel.

Experimental Protocol 1: Reduction using Raney Nickel/KBH₄ [3]

This method offers a mild and efficient way to reduce nitriles to primary amines.

-

In a 50 mL flask, place potassium borohydride (KBH₄, 4.0 eq), Raney Nickel (moist weight, 1.0 eq), and dry ethanol (2.5 mL per mmol of substrate).

-

Add 2-methyl-5-cyanopyrimidine (1.0 eq) while stirring.

-

Stir the mixture vigorously at room temperature (for aliphatic nitriles) or 50 °C (for aromatic nitriles) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the organic solvent from the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer, filter, and concentrate to yield the product.

Experimental Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄) [4][5]

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.

-

To a suspension of LiAlH₄ (excess) in a dry ether solvent (e.g., diethyl ether, THF) under an inert atmosphere, slowly add a solution of 2-methyl-5-cyanopyrimidine in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with the ether solvent.

-

Dry the combined organic filtrate and washings over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data for Synthesis

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Biological Activity and Applications

As of the current literature survey, there is no specific, publicly available data detailing the biological activity or therapeutic applications of this compound itself. The compound is primarily available as a chemical intermediate for further synthesis.

However, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. Derivatives of pyrimidine and related heterocyclic amines have been investigated for various therapeutic areas, including:

-

Antiviral agents: The pyrimidine ring is a core component of nucleoside analogs used in antiviral therapies.

-

Kinase inhibitors: Many small molecule kinase inhibitors feature a pyrimidine core that interacts with the ATP-binding site of kinases, making them relevant in oncology and inflammatory diseases.[6]

-

Antibacterial agents: Certain pyrimidine derivatives have shown promise as antibacterial compounds.

The presence of the reactive primary amine group in this compound makes it a versatile starting material for the synthesis of a library of derivatives that could be screened for various biological activities.

Signaling Pathway Context (Hypothetical)

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound might act is depicted below. This is a generalized representation and not based on experimental data for the core compound.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, its structural motifs are prevalent in a multitude of bioactive molecules. The synthetic routes outlined in this guide, primarily involving the reduction of a cyanopyrimidine precursor, provide a clear path for its preparation in a laboratory setting. Further research into the derivatization of this compound and subsequent biological screening is warranted to explore its full potential in drug discovery. This technical guide serves as a foundational resource for researchers interested in leveraging this compound for the synthesis of new chemical entities with potential therapeutic value.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of 5-cyanopyrimidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Biochemical Profile of 5-Aminomethyl-2-methylpyrimidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and biochemical characteristics of 5-Aminomethyl-2-methylpyrimidine, also known as Grewe Diamine. Due to the limited availability of experimental spectroscopic data in public databases, this guide leverages predictive methodologies and established principles of analytical chemistry to offer a robust profile of the compound. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with anticipated mass spectrometry fragmentation patterns. Furthermore, this guide details generalized experimental protocols for acquiring such data and illustrates the compound's crucial role in the thiamine (Vitamin B1) salvage pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Aminomethyl-2-methylpyrimidine. These predictions are based on computational models and provide expected values for use in the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H6 (pyrimidine ring) |

| ~3.8 | Singlet | 2H | -CH₂- (aminomethyl) |

| ~2.4 | Singlet | 3H | -CH₃ (methyl) |

| (Broad) | (Broad) | 4H | -NH₂ (amino groups) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C2 (pyrimidine ring) |

| ~162 | C4 (pyrimidine ring) |

| ~158 | C6 (pyrimidine ring) |

| ~115 | C5 (pyrimidine ring) |

| ~40 | -CH₂- (aminomethyl) |

| ~25 | -CH₃ (methyl) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3250 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (pyrimidine ring) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1650 - 1580 | Strong | C=N & C=C Stretch | Pyrimidine Ring |

| 1580 - 1500 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1350 | Medium | C-H Bend | Aliphatic (-CH₃, -CH₂) |

| 850 - 750 | Strong | C-H Out-of-plane Bend | Aromatic (pyrimidine ring) |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - NH]⁺ |

| 121 | [M - NH₃]⁺ |

| 109 | [M - CH₂NH₂]⁺ |

| 95 | [M - CH₃CN]⁺ |

| 81 | [C₄H₅N₂]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for 5-Aminomethyl-2-methylpyrimidine. These protocols are based on standard practices for small organic molecules and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-Aminomethyl-2-methylpyrimidine.

Materials and Equipment:

-

5-Aminomethyl-2-methylpyrimidine sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminomethyl-2-methylpyrimidine in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Aminomethyl-2-methylpyrimidine.

Materials and Equipment:

-

5-Aminomethyl-2-methylpyrimidine sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 5-Aminomethyl-2-methylpyrimidine sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Aminomethyl-2-methylpyrimidine.

Materials and Equipment:

-

5-Aminomethyl-2-methylpyrimidine sample

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

-

Solvent for sample introduction (e.g., methanol or acetonitrile for ESI)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature).

-

-

Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS):

-

Select the molecular ion ([M+H]⁺) as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Acquire the product ion spectrum to identify fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and elucidate the fragmentation pathways.

Biochemical Pathway and Visualization

5-Aminomethyl-2-methylpyrimidine is a key intermediate in the thiamine (Vitamin B1) salvage pathway. This pathway allows organisms to recycle and reutilize components of thiamine and its degradation products. The compound is a substrate for the enzyme thiaminase II (TenA), which is involved in the regeneration of the pyrimidine moiety of thiamine.

The following diagram illustrates the role of 5-Aminomethyl-2-methylpyrimidine in this salvage pathway.

Caption: Role of 5-Aminomethyl-2-methylpyrimidine in the Thiamine Salvage Pathway.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 5-Aminomethyl-2-methylpyrimidine.

Caption: Generalized workflow for spectroscopic analysis of 5-Aminomethyl-2-methylpyrimidine.

An In-depth Technical Guide on the Physical Characteristics of (2-Methylpyrimidin-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known physical characteristics of the heterocyclic amine, (2-Methylpyrimidin-5-yl)methanamine. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computed properties from established chemical databases with generalized, standard experimental protocols for the determination of key physical attributes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering both available data and the requisite methodologies for its empirical validation. The document also includes a representative experimental workflow for assessing the biological activity of pyrimidine derivatives, a class of compounds to which this compound belongs and which is of significant interest in medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved drugs, and is a subject of intense research in medicinal chemistry.[1][2] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Many of these effects are achieved through the inhibition of key enzymes, such as protein kinases.[6][7][8] A thorough understanding of the physical characteristics of novel pyrimidine derivatives like this compound is crucial for their development as potential therapeutic agents, impacting aspects such as formulation, pharmacokinetics, and toxicology.

This guide summarizes the currently available physical data for this compound and provides detailed, generalized experimental protocols for the determination of its primary physical properties.

Physical and Chemical Properties

Comprehensive experimental data for this compound is not widely available in the peer-reviewed literature. The following table summarizes the computed properties sourced from the PubChem database.[2] These values provide theoretical estimates and should be confirmed through empirical testing.

| Property | Value | Data Source |

| Molecular Formula | C₆H₉N₃ | PubChem[2] |

| Molecular Weight | 123.16 g/mol | PubChem[2] |

| Exact Mass | 123.079647300 Da | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 14273-46-2 | PubChem[2] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| XLogP3-AA | -0.5 | PubChem[2] |

Experimental Protocols for Physical Characterization

The following sections detail generalized experimental procedures for determining the key physical properties of a solid amine like this compound.

The melting point is a critical indicator of a compound's purity.[9]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, gently grind the crystalline solid in a mortar and pestle.[9]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[10]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[10]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

For an unknown compound, a rapid initial heating (10-20 °C/min) can be performed to determine an approximate melting range.[10]

-

For an accurate measurement, a second sample should be heated to a temperature about 10-15 °C below the approximate melting point. The heating rate should then be reduced to 1-2 °C/min.

-

Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[11]

-

For small quantities of a substance, a micro boiling point determination is a suitable technique.

-

Apparatus:

-

Thiele tube or a small test tube with a side arm[12]

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., mineral oil)

-

Clamp and stand

-

-

Procedure:

-

Fill the small test tube with the liquid sample of this compound to a depth of about 1-2 cm.

-

Place a capillary tube, with its sealed end up, into the liquid in the test tube.[13]

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.[13]

-

Suspend the assembly in a heating bath (Thiele tube) ensuring the sample is below the level of the heating fluid.[12]

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]

-

The density of a liquid amine can be determined using a pycnometer or a vibrating tube densimeter.[14][15][16][17][18]

-

Apparatus:

-

Pycnometer (a small glass flask of a known volume)

-

Analytical balance

-

Constant temperature bath

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and measure its mass (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the liquid sample of this compound, bring it to the same constant temperature, adjust the volume to the mark, and measure its mass (m3).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

A qualitative assessment of solubility in various solvents is a fundamental characteristic.[19][20][21][22][23]

-

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

-

-

Procedure:

-

Place approximately 25 mg of this compound into a series of clean, dry test tubes.

-

To each tube, add 0.75 mL of a different solvent in small portions, shaking or vortexing after each addition.[21]

-

Observe whether the solid dissolves completely.

-

For water solubility, test the pH of the resulting solution with pH paper. As an amine, a basic pH is expected.[20]

-

For solubility in acidic and basic solutions, observe if the compound, if insoluble in water, dissolves in 5% HCl (indicative of a basic compound) or 5% NaOH.[21]

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Biological Activity Context and Representative Workflow

While no specific biological data for this compound has been identified, pyrimidine derivatives are widely investigated as kinase inhibitors.[6][7][8] The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, a common method to evaluate the biological activity of such compounds.

Caption: A representative workflow for an in vitro kinase inhibition assay.

Conclusion

This technical guide has synthesized the available information on the physical characteristics of this compound and provided standardized protocols for their experimental determination. The provided data, primarily computational, serves as a starting point for further empirical investigation. The inclusion of a representative biological assay workflow highlights a potential avenue for the pharmacological evaluation of this compound, given the established activities of the broader pyrimidine class. It is imperative that the theoretical data presented herein is validated through rigorous laboratory experimentation to facilitate the progression of this compound in any drug discovery and development pipeline.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. This compound | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. uvadoc.uva.es [uvadoc.uva.es]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. uregina.scholaris.ca [uregina.scholaris.ca]

- 19. chemhaven.org [chemhaven.org]

- 20. moorparkcollege.edu [moorparkcollege.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. studylib.net [studylib.net]

- 23. researchgate.net [researchgate.net]

Determining the Solubility of (2-Methylpyrimidin-5-yl)methanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (2-Methylpyrimidin-5-yl)methanamine in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound in the scientific literature. This document provides a comprehensive framework to enable researchers to systematically determine and evaluate its solubility profile. It includes a detailed experimental protocol for solubility determination, a structured table for data presentation, and visual representations of the experimental workflow and the chemical principles governing amine solubility.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and pharmacokinetic profiling. Solubility data informs the selection of appropriate solvent systems for reactions, crystallization, and analytical characterization.

While general principles suggest that pyrimidine derivatives are often soluble in organic solvents, experimental verification is paramount for accurate process development and research.[1][2] This guide provides the necessary protocols and tools to generate reliable solubility data in the laboratory.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in readily accessible scientific literature. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is provided as a template for recording and presenting the determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Methanol | 25 | e.g., Gravimetric | |||

| e.g., Ethanol | 25 | ||||

| e.g., Acetone | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Ethyl Acetate | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., N,N-Dimethylformamide | 25 | ||||

| e.g., Acetonitrile | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.[2][3]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Record the exact weight of the vial with the supernatant.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Data Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dry residue.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the supernatant minus the final weight of the vial with the residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination